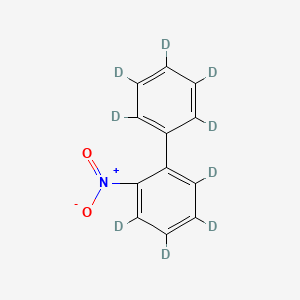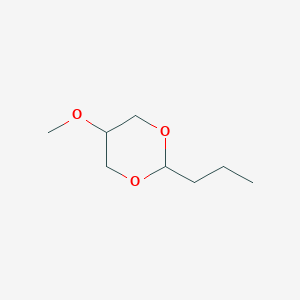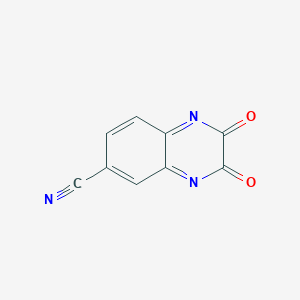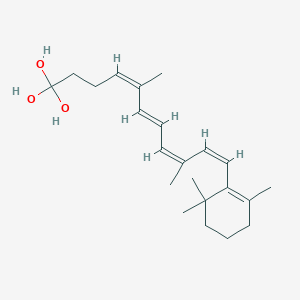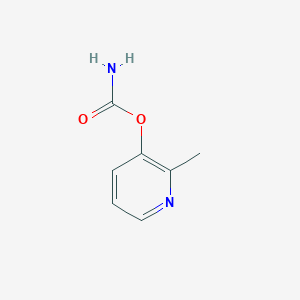
Methyl-3-pyridyl carbaMate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-3-pyridyl carbamate is a heterocyclic compound known for its significant role in various biological systems. It is a derivative of carbamic acid and contains a pyridine ring, which contributes to its unique chemical properties. This compound has garnered attention due to its applications in medicinal chemistry, agriculture, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl-3-pyridyl carbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with 3-pyridyl alcohol under controlled conditions. Another method includes the reaction of 3-pyridyl amine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-3-pyridyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl-3-pyridyl carbamate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl-3-pyridyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its role as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest paralysis .
Comparaison Avec Des Composés Similaires
- Ethyl-3-pyridyl carbamate
- Propyl-3-pyridyl carbamate
- Butyl-3-pyridyl carbamate
Comparison: Methyl-3-pyridyl carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications in medicinal chemistry and agriculture .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(2-methylpyridin-3-yl) carbamate |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(11-7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |
Clé InChI |
NULHVLUCODXTBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
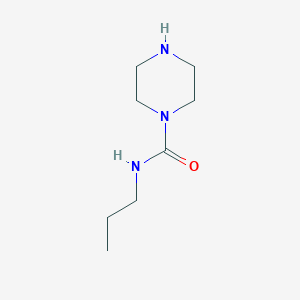
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
